Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate
Description
Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate is a pyridine-2,6-dicarboxylate derivative featuring a 10-bromodecyloxy substituent at the 4-position of the pyridine ring. This compound is structurally characterized by:
Properties
CAS No. |
668461-84-5 |
|---|---|
Molecular Formula |
C21H32BrNO5 |
Molecular Weight |
458.4 g/mol |
IUPAC Name |
diethyl 4-(10-bromodecoxy)pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C21H32BrNO5/c1-3-26-20(24)18-15-17(16-19(23-18)21(25)27-4-2)28-14-12-10-8-6-5-7-9-11-13-22/h15-16H,3-14H2,1-2H3 |
InChI Key |
GLCOEAIOZRLCSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)OCCCCCCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate typically involves the reaction of pyridine-2,6-dicarboxylic acid with 10-bromodecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol . The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as thiols or amines.
Oxidation and Reduction: The ester groups can be reduced to alcohols or oxidized to carboxylic acids under appropriate conditions.
Common Reagents and Conditions
Substitution: Potassium thioacetate in ethanol under reflux conditions.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of thioacetate or amine derivatives.
Oxidation: Conversion to pyridine-2,6-dicarboxylic acid.
Reduction: Formation of diethyl 4-[(10-hydroxydecyl)oxy]pyridine-2,6-dicarboxylate.
Scientific Research Applications
Medicinal Chemistry
Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyridine compounds exhibit antimicrobial properties. This compound is hypothesized to enhance the efficacy of existing antibiotics by modifying their pharmacokinetic profiles .
Chemical Synthesis
This compound serves as an intermediate in the synthesis of various organic compounds. Its unique brominated side chain can be utilized for further chemical modifications, leading to the development of novel materials or biologically active molecules.
- Reactivity : The bromine atom in the structure allows for nucleophilic substitution reactions, which can be exploited in synthetic pathways to create more complex structures .
Material Science
Due to its unique chemical properties, this compound can be used in the development of advanced materials.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research into its use as a plasticizer or modifier in polymer formulations is ongoing .
Mechanism of Action
The mechanism of action of Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate involves its interaction with molecular targets such as enzymes and cellular membranes. The bromodecyloxy group allows the compound to penetrate lipid bilayers, while the pyridine ring can interact with active sites of enzymes, inhibiting their activity . This dual action makes it effective in various applications, from antimicrobial to anti-corrosion.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate and related pyridine-2,6-dicarboxylate derivatives:
Key Structural and Functional Differences
Substituent Reactivity :
- The 10-bromodecyloxy chain provides a long alkyl spacer with a terminal bromine, enabling applications in polymer crosslinking or as a reactive intermediate . In contrast, the chloromethyl group in CMDPA allows for nucleophilic substitution but lacks the extended alkyl chain .
- The tert-butylphenyl group in Diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate improves solubility in organic solvents, critical for supramolecular applications .
Ester Group Effects :
- Diethyl esters (as in the target compound) generally confer higher lipophilicity compared to dimethyl esters (e.g., CMDPA), influencing solubility and compatibility with hydrophobic matrices .
Synthetic Yields :
- Diethyl pyridine-2,6-dicarboxylate is synthesized in 95% yield via acid-catalyzed esterification , whereas derivatives with complex substituents (e.g., pent-4-yn-1-yloxy) show lower yields (45–79%) due to multi-step functionalization .
Applications: Bromodecyloxy derivatives are hypothesized to act as crosslinkers in polymer networks, whereas alkyne-containing analogs (e.g., 3a–3d) are utilized in bioorthogonal chemistry for DNA interaction studies . The tert-butylphenyl variant’s solubility makes it ideal for ligand design in metalloreceptors , while the cyanophenyl derivative serves as a precursor for spin-crossover complexes .
Research Findings and Trends
- Solubility Enhancement : Bulky substituents (e.g., tert-butylphenyl) significantly improve solubility, a critical factor in ligand design for supramolecular chemistry .
- Reactivity: Terminal halogens (bromine, chlorine) or alkynes enable post-synthetic modifications, expanding utility in materials science and biotechnology .
- Catalytic Applications: Pyridine-2,6-dicarboxylate derivatives are pivotal in designing PMO catalysts for Knoevenagel condensation, leveraging their mesoporous structure and Lewis basicity .
Biological Activity
Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₈BrN₃O₄
- Molecular Weight : 357.21 g/mol
- CAS Number : Not explicitly provided in the search results.
The presence of the bromodecyl group is significant as it may influence the compound's hydrophobicity and biological interactions.
Antimicrobial Activity
Several studies have indicated that pyridine derivatives exhibit antimicrobial properties. The introduction of bromine atoms in alkyl chains often enhances the lipophilicity of compounds, which can improve their penetration through microbial membranes.
- Case Study : A study on similar pyridine derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit comparable effects due to structural similarities .
Anticancer Potential
Pyridine derivatives have also been investigated for their anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cell proliferation.
- Research Findings : In vitro studies on related compounds showed that modifications on the pyridine ring can lead to increased cytotoxicity against various cancer cell lines . The brominated alkyl chain may enhance this effect by promoting cellular uptake.
Enzyme Inhibition
The compound's structure suggests potential activity as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways.
- Enzyme Studies : Compounds with similar structures have been tested for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Preliminary data suggest that this compound could act as a CDK inhibitor, thus providing a basis for further investigation .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
